molecular formula C16H30 B13953460 2,2-Dicyclohexylbutane CAS No. 54890-02-7

2,2-Dicyclohexylbutane

Cat. No.: B13953460
CAS No.: 54890-02-7
M. Wt: 222.41 g/mol
InChI Key: AXABZNLJYTXFRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a derivative of butane where two hydrogen atoms are replaced by cyclohexyl groups. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dicyclohexylbutane typically involves the reaction of cyclohexylmagnesium bromide with butanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation of dicyclohexylbutadiene. This method involves the use of a palladium catalyst under high pressure and temperature conditions to facilitate the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

2,2-Dicyclohexylbutane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to yield cyclohexanone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce cyclohexane derivatives.

    Substitution: Halogenation reactions can be performed using halogens like chlorine or bromine to introduce halogen atoms into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexylbutane compounds.

Scientific Research Applications

2,2-Dicyclohexylbutane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 2,2-Dicyclohexylbutane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

2,2-Dicyclohexylbutane can be compared with other similar compounds such as:

    2,3-Dicyclohexylbutane: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and applications.

    Cyclohexylbutane: Lacks the second cyclohexyl group, resulting in different physical and chemical properties.

    Dicyclohexylmethane: Contains a single methylene bridge between two cyclohexyl groups, differing in molecular structure and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

54890-02-7

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

2-cyclohexylbutan-2-ylcyclohexane

InChI

InChI=1S/C16H30/c1-3-16(2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,3-13H2,1-2H3

InChI Key

AXABZNLJYTXFRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C1CCCCC1)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.